molecular formula C10H10N2S B1350949 (4-Phenylthiazol-2-yl)methanamine CAS No. 90916-45-3

(4-Phenylthiazol-2-yl)methanamine

Cat. No.: B1350949
CAS No.: 90916-45-3
M. Wt: 190.27 g/mol
InChI Key: AFSCUDNEJWEMEA-UHFFFAOYSA-N
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Description

“(4-Phenylthiazol-2-yl)methanamine” is a chemical compound with the molecular formula C10H10N2S . It has a molecular weight of 190.27 g/mol .


Synthesis Analysis

The synthesis of “this compound” involves the reactivity of the compound toward different chemical reagents . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques. The InChI of the compound is InChI=1S/C10H10N2S/c11-6-10-12-9 (7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2 . The compound has a topological polar surface area of 67.2 Ų and a complexity of 157 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . The compound shows reactivity toward different chemical reagents .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm³, a boiling point of 335.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound has a flash point of 156.5±23.2 °C .

Scientific Research Applications

1. Catalysts in Transfer Hydrogenation Reactions

[(4-Phenylquinazolin-2-yl)methanamine], a related compound to (4-Phenylthiazol-2-yl)methanamine, has been used to synthesize ruthenium(II) complexes. These complexes act as catalysts in transfer hydrogenation reactions, demonstrating high efficiency and conversion rates up to 99% (Şemistan Karabuğa et al., 2015).

2. Synthesis of Novel Compounds

Novel compounds with potential biological activity, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, have been synthesized using derivatives of this compound. Such syntheses expand the possibilities for creating new molecules with unique properties (Aouine Younas et al., 2014).

3. Antimicrobial Activity

A series of compounds, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, were synthesized from structures similar to this compound. These compounds showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (K D Thomas et al., 2010).

4. Development of Biased Agonists

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, structurally related to this compound, were designed as biased agonists of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates due to their highly potent and efficacious antidepressant-like activity (J. Sniecikowska et al., 2019).

5. Cellular Imaging and Photocytotoxicity

Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound analogous to this compound, demonstrated unprecedented photocytotoxicity in red light and were utilized for cellular imaging, showing potential in photodynamic therapy applications (Uttara Basu et al., 2014).

6. Synthesis of Anticancer Agents

Identification and characterization of novel indole-based small molecules, which included 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, indicated potential as anticancer agents. These compounds were synthesized using a structure similar to this compound and showed inhibition of the deacetylation activity of the SIRT1 enzyme, suggesting their potential in treating prostatic hyperplasia (Naveen Panathur et al., 2013).

7. Development of Anticancer Palladium and Platinum Complexes

Palladium(II) and Platinum(II) complexes based on Schiff base ligands, including R-(phenyl)methanamine derivatives, demonstrated strong anticancer activity. These complexes, structurally related to this compound, showed high selectivity and potency against various cancerous cell lines, suggesting their potential in cancer therapy (S. Mbugua et al., 2020).

8. Antiosteoclast Activity in Bone Health

A family of boronates synthesized using (±)-piperidin-2-yl-methanamine, a compound related to this compound, demonstrated moderate to high antiosteoclast and osteoblast activity. These findings highlight their potential in bone health and treatment of osteoporosis-related conditions (G. S. Reddy et al., 2012).

Future Directions

The future directions of research on “(4-Phenylthiazol-2-yl)methanamine” could involve further exploration of its potential anticancer activity and its tautomerism .

Properties

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSCUDNEJWEMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398552
Record name (4-phenyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90916-45-3
Record name (4-phenyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6N HCl (4.5 mL) was added to a solution of N-((4-phenylthiazol-2-yl)methyl)benzamide (150 mg, 0.51 mmol) in dioxane (10 mL) and the reaction mixture was stirred at 100° C. for 24 h (reaction monitored by TLC, eluant CHCl3/MeOH). Reaction mixture was concentrated under reduced pressure and the residue was dissolved in water. The aqueous layer was washed twice with EtOAc. The pH of the aqueous layer was then adjusted to pH ˜9 using 10% NaHCO3 and the organic product was extracted with EtOAc. The organic layer was washed with brine and concentrated under reduced pressure to yield (4-phenylthiazol-2-yl)methanamine (75 mg, yield 77%) as orange colored liquid, which was carried through without further purification. 1H NMR (300 MHz, CDCl3) δ 7.91-7.88 (m, 2H), 7.45-7.40 (m, 3H), 7.36-7.31 (m, 1H), 4.25 (br s, 2H), 3.79-3.75 (m, 1H), 3.68-3.63 (m, 1H). MS (ESI) m/z: Calculated for C10H10N2S: 190.06. found: 191.2 (M+H)+.
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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